An In-Depth Technical Guide to Bz-Nle-Lys-Arg-Arg-AMC: A Fluorogenic Substrate for Serine Protease Analysis
An In-Depth Technical Guide to Bz-Nle-Lys-Arg-Arg-AMC: A Fluorogenic Substrate for Serine Protease Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly specialized synthetic peptide that serves as a fluorogenic substrate for the sensitive detection of protease activity.[1] Its specific amino acid sequence is designed to be recognized and cleaved by certain serine proteases, leading to the release of a fluorescent molecule that can be readily quantified.[1] This property makes it an invaluable tool in a wide range of research and drug discovery applications, from fundamental enzyme kinetics to high-throughput screening for protease inhibitors.[1][2]
This technical guide provides a comprehensive overview of Bz-Nle-Lys-Arg-Arg-AMC, including its chemical properties, mechanism of action, and detailed protocols for its use in protease activity and inhibition assays.
Chemical Properties and Structure
Bz-Nle-Lys-Arg-Arg-AMC is a tetrapeptide composed of Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues. The N-terminus is protected by a benzoyl (Bz) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC).[1] In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and AMC, the highly fluorescent AMC molecule is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[1]
Chemical Structure:
Caption: 2D chemical structure of Bz-Nle-Lys-Arg-Arg-AMC. (Note: A proper chemical drawing software is recommended for accurate representation from the provided SMILES string).
The Simplified Molecular-Input Line-Entry System (SMILES) representation for Bz-Nle-Lys-Arg-Arg-AMC is: O=C(N--INVALID-LINK--C(N--INVALID-LINK--C(N--INVALID-LINK--C(N--INVALID-LINK--C(NC1=CC=C(C(C)=CC(O2)=O)C2=C1)=O)=O)=O)=O)C3=CC=CC=C3.Cl.[3]
Quantitative Data
Bz-Nle-Lys-Arg-Arg-AMC is a well-characterized substrate for several viral serine proteases. The following table summarizes key quantitative parameters.
| Parameter | Value | Enzyme | Source |
| Molecular Formula | C41H60N12O7 | N/A | [4] |
| Molecular Weight | 833.00 g/mol | N/A | [4] |
| Excitation Maximum | 340-360 nm | N/A (for released AMC) | [4][5] |
| Emission Maximum | 440-460 nm | N/A (for released AMC) | [4][5] |
| Km | 14.6 µM | Yellow Fever Virus NS3 Protease | [4][6] |
| kcat | 0.111 s⁻¹ | Yellow Fever Virus NS3 Protease | [4][6] |
| kcat/Km | >800-fold higher than Boc-Gly-Arg-Arg-AMC | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | [4] |
| Km (for DEN4) | 8.6 µM | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | [4] |
| kcat (for DEN4) | 2.9 s⁻¹ | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | [4] |
Mechanism of Action and Application
The core utility of Bz-Nle-Lys-Arg-Arg-AMC lies in its function as a reporter substrate for protease activity. The process can be summarized in the following steps:
-
Binding: The peptide sequence of the substrate mimics the natural cleavage sites of target proteases, allowing it to bind to the active site of the enzyme.
-
Cleavage: The protease catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the AMC fluorophore.
-
Fluorescence: The release of the unconjugated AMC results in a significant increase in fluorescence upon excitation at its maximum wavelength.
-
Detection: The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.
This principle is widely applied in:
-
Enzyme Kinetics: Determining key kinetic parameters such as Km and kcat to characterize enzyme-substrate interactions.[1]
-
High-Throughput Screening (HTS): Screening large libraries of small molecules to identify potential protease inhibitors.[1] A reduction in the rate of fluorescence increase indicates inhibitory activity.
-
Drug Discovery and Development: Characterizing the potency and mechanism of action of identified inhibitors.[1]
Experimental Protocols
Protease Activity Assay
This protocol outlines a general procedure for measuring protease activity using Bz-Nle-Lys-Arg-Arg-AMC.
Materials:
-
Purified protease of interest
-
Bz-Nle-Lys-Arg-Arg-AMC
-
Assay Buffer (e.g., 50 mM Tris, pH 8.5, 20% glycerol, 1 mM CHAPS for Dengue protease)[7]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Bz-Nle-Lys-Arg-Arg-AMC (e.g., 10 mM in DMSO). Store at -20°C, protected from light.
-
Dilute the protease to the desired working concentration in pre-chilled assay buffer.
-
Prepare a range of substrate concentrations by serially diluting the stock solution in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Include control wells:
-
"No enzyme" control: 50 µL of assay buffer instead of the enzyme solution.
-
"No substrate" control: 50 µL of assay buffer instead of the substrate solution.
-
-
-
Initiation of Reaction:
-
To initiate the reaction, add 50 µL of the diluted protease solution to each well (except the "no enzyme" control).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" and "no substrate" controls) from the experimental readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protease Inhibitor Screening Assay
This protocol provides a framework for screening potential protease inhibitors.
Materials:
-
All materials from the Protease Activity Assay
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the Protease Activity Assay protocol. The substrate concentration should ideally be at or below the Km value for sensitivity to competitive inhibitors.[2]
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
To each well, add 25 µL of the diluted test compound solution.
-
Include control wells:
-
"No inhibitor" control (vehicle only, e.g., DMSO).
-
"No enzyme" control.
-
-
Add 25 µL of the diluted protease solution to each well (except the "no enzyme" control).
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[2]
-
-
Initiation of Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.[2]
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence kinetically as described in the activity assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Protease Inhibitor Screening
Caption: Workflow for a high-throughput protease inhibitor screening assay.
Signaling Pathway Context: Viral Polyprotein Processing
Bz-Nle-Lys-Arg-Arg-AMC is a crucial tool for studying viral proteases, such as the Dengue Virus NS2B-NS3 protease, which are essential for viral replication. These proteases cleave the viral polyprotein into functional viral proteins. Inhibiting this process is a key antiviral strategy.
Caption: Role of viral protease in polyprotein processing and its inhibition.
References
- 1. Purchase Directly from Bz-Nle-Lys-Arg-Arg-AMC | China Bz-Nle-Lys-Arg-Arg-AMC Supplies [liwei-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bachem Bz-Nle-Lys-Arg-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]
